1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one
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Overview
Description
1,2,4-Oxadiazole derivatives are an important class of heterocyclic compounds. They are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been widely studied. For example, one efficient method for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives is characterized by a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives can vary depending on the substituents in the oxadiazole ring. For example, 5-(3-amino-1,2,4-oxadiazol-5-yl)-pyrazine derivatives can be selectively methylated in the presence of 18-fold excess of MeI leading to the formation of 2-methyl-1,2,4-oxadiazolium iodides .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on their structure and substituents. For example, a 1,2,4-oxadiazole derivative was reported as a white solid with a melting point of 106.6–108.1 °C .
Scientific Research Applications
Anticancer Applications
Oxadiazoles, including 1,2,4-oxadiazole derivatives, have been studied for their potential as anticancer agents . They can be designed and synthesized to target specific cancer cells, potentially leading to more effective treatments.
Vasodilator Applications
Some oxadiazole derivatives have been found to act as vasodilators . These compounds can help relax and widen blood vessels, improving blood flow and reducing blood pressure.
Anticonvulsant Applications
Oxadiazole derivatives have also been explored for their anticonvulsant properties . They could potentially be used in the treatment of epilepsy and other conditions characterized by seizures.
Antidiabetic Applications
Research has indicated that some oxadiazole derivatives may have antidiabetic properties . These compounds could potentially be used in the management of diabetes.
High-Energy Core Applications
Oxadiazole derivatives have been established as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .
Pharmaceutical Industry
Oxadiazoles are of considerable importance in different fields such as the pharmaceutical industry . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .
Safety And Hazards
Future Directions
The future directions in the research of 1,2,4-oxadiazole derivatives could involve the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities . This could lead to the discovery of new drugs with excellent biological activities .
properties
IUPAC Name |
1-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c17-12-7-4-8-16(12)9-11-14-13(15-18-11)10-5-2-1-3-6-10/h10H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRNCCPQUNGGOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NOC(=N2)CN3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]pyrrolidin-2-one |
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